molecular formula C15H16O2 B11880560 6-Methoxy-4,9-dimethyl-1,3-dihydronaphtho[2,3-c]furan

6-Methoxy-4,9-dimethyl-1,3-dihydronaphtho[2,3-c]furan

Cat. No.: B11880560
M. Wt: 228.29 g/mol
InChI Key: LDEOKLITPGASST-UHFFFAOYSA-N
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Description

6-Methoxy-4,9-dimethyl-1,3-dihydronaphtho[2,3-c]furan is a complex organic compound belonging to the naphthofuran family This compound is characterized by its unique structural motif, which includes a fused naphthalene and furan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-4,9-dimethyl-1,3-dihydronaphtho[2,3-c]furan can be achieved through a visible-light-mediated [3+2] cycloaddition reaction. This method involves the use of environmentally friendly conditions and delivers the desired compounds in good yields. The reaction shows excellent regioselectivity and remarkable functional group tolerance .

Industrial Production Methods

The use of visible-light photocatalysis and [3+2] cycloaddition reactions can be optimized for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4,9-dimethyl-1,3-dihydronaphtho[2,3-c]furan undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as methoxy and methyl groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles under mild to moderate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield naphthoquinone derivatives, while reduction reactions can produce dihydronaphthofuran derivatives .

Mechanism of Action

The mechanism of action of 6-Methoxy-4,9-dimethyl-1,3-dihydronaphtho[2,3-c]furan involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that regulate cell proliferation, apoptosis, and other cellular processes. Molecular docking studies have shown that it can interact with cyclin-dependent kinase 2 (CDK2), highlighting its potential as a kinase inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-4,9-dimethyl-1,3-dihydronaphtho[2,3-c]furan stands out due to its methoxy and dimethyl substitutions, which confer unique chemical properties and biological activities. These structural features enhance its reactivity and potential for diverse applications in scientific research and industry .

Properties

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

6-methoxy-4,9-dimethyl-1,3-dihydrobenzo[f][2]benzofuran

InChI

InChI=1S/C15H16O2/c1-9-12-5-4-11(16-3)6-13(12)10(2)15-8-17-7-14(9)15/h4-6H,7-8H2,1-3H3

InChI Key

LDEOKLITPGASST-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC2=C(C3=C1COC3)C)OC

Origin of Product

United States

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